N-(2-cyanoethyl)-N-cyclohexyl-4-methylbenzenesulfonamide
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Overview
Description
N-(2-cyanoethyl)-N-cyclohexyl-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a cyanoethyl group, a cyclohexyl group, and a methylbenzenesulfonamide moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanoethyl)-N-cyclohexyl-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with N-cyclohexyl-2-cyanoethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanoethyl)-N-cyclohexyl-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(2-cyanoethyl)-N-cyclohexyl-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-cyanoethyl)-N-cyclohexyl-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the sulfonamide group can participate in hydrogen bonding and other interactions. These properties enable the compound to inhibit enzymes or interact with proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyanoethyl)-N-methylbenzenesulfonamide
- N-(2-cyanoethyl)-N-cyclohexylbenzenesulfonamide
- N-(2-cyanoethyl)-N-cyclohexyl-4-chlorobenzenesulfonamide
Uniqueness
N-(2-cyanoethyl)-N-cyclohexyl-4-methylbenzenesulfonamide is unique due to the presence of the cyclohexyl group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and interactions with molecular targets, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C16H22N2O2S |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-(2-cyanoethyl)-N-cyclohexyl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H22N2O2S/c1-14-8-10-16(11-9-14)21(19,20)18(13-5-12-17)15-6-3-2-4-7-15/h8-11,15H,2-7,13H2,1H3 |
InChI Key |
UFUPKFISPWXTSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCC#N)C2CCCCC2 |
Origin of Product |
United States |
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